ethyl 5-cyano-6-methylpyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyano-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZMLXSSQGBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Profiling & Synthetic Utility: 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester
Executive Summary
This technical guide provides a comprehensive analysis of 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester (Ethyl 5-cyano-6-methylpicolinate), a critical heterocyclic scaffold in medicinal chemistry. While its molecular weight (190.20 g/mol ) positions it firmly within the "fragment-based drug discovery" (FBDD) space, its true value lies in its orthogonal reactivity. The molecule features three distinct handles for diversification: an electrophilic ester at C2, a reducible nitrile at C5, and an acidic methyl group at C6. This guide details its physicochemical properties, validated synthetic pathways, and downstream applications in kinase inhibitor and GPCR ligand development.
Part 1: Physicochemical Profile & Molecular Metrics
The molecular weight of this compound is not merely a physical constant; it is a gateway metric for its utility in Fragment-Based Drug Discovery (FBDD) . With a MW < 200 Da, it allows significant "growth" of the molecule during lead optimization while remaining within Lipinski's Rule of 5.
Table 1: Core Chemical Specifications
| Metric | Value | Technical Context |
| Molecular Weight | 190.20 g/mol | Ideal fragment starting point (Rule of 3 compliant). |
| Exact Mass | 190.0742 | Monoisotopic mass for HRMS validation. |
| Molecular Formula | C₁₀H₁₀N₂O₂ | High carbon/heteroatom ratio suggests good oral bioavailability. |
| CAS Number | 1483764-94-8 | Primary identifier for sourcing and regulatory checks. |
| LogP (Predicted) | ~1.5 - 1.8 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area | ~66 Ų | < 140 Ų, indicating high probability of blood-brain barrier (BBB) penetration if derivatized correctly. |
| H-Bond Acceptors | 4 | N(pyridine), N(cyano), O(carbonyl), O(ether). |
| H-Bond Donors | 0 | Aprotic; requires functionalization to introduce donor capability. |
Part 2: Synthetic Methodology
The synthesis of highly substituted pyridines often suffers from regio-isomeric mixtures. To ensure scientific integrity and high purity, we recommend a stepwise functionalization approach starting from the commercially available ethyl 6-methylpicolinate, rather than unreliable one-pot multicomponent reactions which often yield dihydropyridines requiring harsh oxidation.
Protocol: Regioselective C5-Functionalization
Rationale: The C5 position of the picolinate core is electronically activated for Electrophilic Aromatic Substitution (EAS) relative to the electron-deficient C2, yet the steric bulk of the ester directs substitution away from C3.
Step 1: Bromination (C-H Activation)
-
Reagents: Ethyl 6-methylpicolinate, N-Bromosuccinimide (NBS), AIBN (cat).
-
Conditions: Reflux in CCl₄ or Acetonitrile for 4-6 hours.
-
Mechanism: Radical bromination is possible at the methyl group, but electrophilic bromination using Br₂/Acetic Acid is preferred to target the aromatic ring at C5.
-
Preferred Route: Br₂ (1.1 eq), NaOAc, HOAc, 80°C.
-
Outcome: Yields Ethyl 5-bromo-6-methylpicolinate.
-
Step 2: Rosenmund-von Braun Cyanation
-
Reagents: CuCN (Copper(I) cyanide), DMF (anhydrous).
-
Conditions: 140-160°C, inert atmosphere (N₂), 12 hours.
-
Workup: Quench with FeCl₃/HCl to decompose copper complexes, extract with EtOAc.
-
Validation: Disappearance of the C-Br stretch and appearance of the C≡N stretch (~2230 cm⁻¹) in IR.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from precursor to target, including alternative divergence points.
Figure 1: Stepwise synthesis via electrophilic aromatic substitution and metal-mediated cyanation. Note the divergence at the bromination step requiring specific conditions to avoid side-chain halogenation.
Part 3: Structural Validation (Spectroscopy)
To validate the identity of the synthesized molecule, researchers should look for specific spectral signatures.
1H NMR (Chloroform-d, 400 MHz)
-
Aromatic Region: Two distinct singlets or doublets (depending on long-range coupling) for the pyridine protons. However, since positions 2, 5, and 6 are substituted, we expect:
-
Proton at C3: ~8.0 - 8.2 ppm (Doublet, J ~8Hz).
-
Proton at C4: ~7.6 - 7.8 ppm (Doublet, J ~8Hz).
-
Correction: With substituents at 2, 5, 6, only C3 and C4 protons remain. They will appear as an AB system (two doublets).
-
-
Aliphatic Region:
-
Ethyl Ester: Quartet (~4.4 ppm, 2H) and Triplet (~1.4 ppm, 3H).
-
C6-Methyl: Singlet (~2.7 - 2.8 ppm, 3H). The shift is deshielded due to the aromatic ring and adjacent nitrogen.
-
Infrared Spectroscopy (FT-IR)
-
Nitrile (C≡N): Sharp, weak-to-medium band at 2220–2240 cm⁻¹ . This is the diagnostic peak confirming the substitution of Bromine.
-
Carbonyl (C=O): Strong band at 1720–1740 cm⁻¹ (Ester).
-
C=N (Pyridine): Bands around 1580–1600 cm⁻¹.
Part 4: Pharmaceutical Applications & Scaffold Utility
This molecule is a "privileged scaffold" because it allows for orthogonal expansion . In drug development, particularly for kinase inhibitors and GPCR modulators, the ability to selectively modify one part of the molecule without affecting others is crucial.
Functional Group Interconversion (FGI) Map
-
C2-Ester: Can be hydrolyzed to the acid (solubility), reduced to the alcohol (linker attachment), or converted to an amide (H-bond donor/acceptor).
-
C5-Cyano: Can be hydrated to a primary amide (common in kinase hinge binders) or reduced to a benzylamine homologue.
-
C6-Methyl: The acidity of these protons allows for condensation reactions (e.g., with aldehydes) to extend the carbon skeleton, creating styryl-pyridine derivatives.
Figure 2: Divergent synthesis map showing how the core scaffold can be transformed into various pharmacophores.
Case Study: Milrinone Analogues
Research indicates that 5-cyano-pyridine derivatives are structural analogues to Milrinone (a PDE3 inhibitor used in heart failure). The cyano group mimics the electronic properties required for the active site, while the ester/acid tail provides solubility and interaction with solvent-exposed regions of the protein.
References
-
PubChem. (2025).[1] Compound Summary: Procodazole (Related Structure/MW Verification). National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (1994). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates. PubMed.[1][2][3] Retrieved from [Link]
Sources
solubility of ethyl 5-cyano-6-methylpyridine-2-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 5-Cyano-6-methylpyridine-2-carboxylate in Organic Solvents
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably P2Y12 antagonists.[1][2] The solubility of this compound in organic solvents is a critical physical property that dictates its handling, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a predictive analysis of its behavior in various classes of organic solvents. By synthesizing structural analysis with robust experimental methodology, this document serves as a foundational resource for researchers, chemists, and drug development professionals working with this key heterocyclic molecule.
Introduction to the Target Molecule and the Imperative of Solubility
This compound: A Key Building Block
This compound, with the molecular formula C₁₀H₁₀N₂O₃, is a substituted pyridine derivative.[3] Its structure is characterized by a pyridine ring—a six-membered aromatic heterocycle containing a nitrogen atom—adorned with several functional groups: a cyano (-C≡N) group, a methyl (-CH₃) group, and an ethyl carboxylate (-COOCH₂CH₃) group. This unique arrangement of electron-withdrawing and electron-donating groups makes it a versatile precursor in medicinal chemistry.[2][4] Its application as a key intermediate in the multi-kilogram manufacture of pharmaceuticals underscores the need for a thorough understanding of its physicochemical properties.[1]
Why Solubility Data is Non-Negotiable in Drug Development
In the pharmaceutical industry, solubility is not merely a data point; it is a cornerstone of process development and formulation science. Accurate solubility data is essential for:
-
Process Optimization: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.
-
Purification: Designing efficient recrystallization procedures to remove impurities.
-
Formulation: Developing stable and bioavailable drug products.
-
Regulatory Compliance: Providing fundamental data for chemical process documentation.
Given the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide provides the necessary tools to generate this critical information reliably and reproducibly.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of this compound is governed by the interplay between its intrinsic structural features and the physical properties of the solvent.
Analysis of the Solute's Physicochemical Properties
The molecule's overall polarity and capacity for intermolecular interactions are dictated by its functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself is aromatic and can participate in π-π stacking interactions.[5][6]
-
Cyano Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor due to the nitrogen atom's lone pair. Its linear geometry and high dipole moment significantly influence the molecule's polarity.
-
Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar, with two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). It contributes significantly to the molecule's polar character.
-
Methyl Group (-CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity or "oil-loving" character.
Overall Assessment: The presence of multiple polar functional groups (cyano, ester, pyridine nitrogen) suggests that this compound is a moderately polar compound. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and/or hydrogen bonding.
The Role of the Solvent
Organic solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the target molecule by interacting with the ester and cyano groups. Studies on similar pyrimidine derivatives show that solubility in methanol increases with temperature.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors and are predicted to be highly effective solvents for this compound by interacting with its polar functionalities.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weak van der Waals forces. Due to the significant polarity of the target molecule, its solubility in nonpolar solvents is expected to be very low.
Experimental Protocol for Solubility Determination
To ensure scientific rigor and reproducibility, the isothermal equilibrium (shake-flask) method is the gold standard for determining the solubility of a solid in a liquid. This protocol is designed to be a self-validating system.
Detailed Step-by-Step Methodology: Isothermal Equilibrium Method
This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solid.
Materials and Equipment:
-
This compound (recrystallized and purity-verified)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a sensitive analytical balance for gravimetric analysis.
Protocol Steps:
-
Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Causality Insight: This extended period is necessary to overcome any kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). Causality Insight: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chemically inert to the solvent.
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid represents the amount dissolved in the initial mass of the solvent.[7]
-
Chromatographic Method (HPLC): Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration standard.
-
-
Data Reporting: Express solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction. Each measurement should be repeated at least three times to ensure statistical validity.
Experimental Workflow Diagram
Caption: Figure 1: Workflow for the Isothermal Equilibrium Method.
Predicted Solubility Profile and Data Management
While experimental determination is paramount, a predictive assessment based on the theoretical principles discussed can guide solvent selection for initial screening.
Qualitative Solubility Predictions
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar cyano and ester groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's -OH group and the solute's nitrogen and oxygen atoms. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Ability to engage in dipole-dipole interactions and weak hydrogen bonding (in the case of chloroform). |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is a better solvent than diethyl ether due to its higher polarity. |
| Aromatic | Toluene, Benzene | Low | Dominated by weaker van der Waals forces; insufficient to overcome the solute's crystal lattice energy effectively. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | Mismatch in polarity; interactions are too weak to facilitate dissolution. |
Template for Quantitative Data Reporting
For rigorous record-keeping and comparison, experimental results should be tabulated as follows.
Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)
| Solvent | Solvent Class | Molar Mass ( g/mol ) | Solubility (g / 100 g Solvent) | Solubility (mol / L) |
| Methanol | Polar Protic | 32.04 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 46.07 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 58.08 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 41.05 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | 84.93 | Experimental Value | Calculated Value |
| Ethyl Acetate | Ester | 88.11 | Experimental Value | Calculated Value |
| Toluene | Aromatic | 92.14 | Experimental Value | Calculated Value |
| n-Hexane | Nonpolar Aliphatic | 86.18 | Experimental Value | Calculated Value |
Conclusion
Understanding the solubility of this compound is fundamental to its effective use in pharmaceutical synthesis. This guide has established the theoretical basis for its solubility by analyzing its molecular structure and has provided a robust, detailed experimental protocol for its precise quantitative measurement. The predictive framework suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. By employing the methodologies outlined herein, researchers can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.
References
-
Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Andersson, P. G., et al. (2009). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. Available at: [Link]
-
Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. Available at: [Link]
-
JETIR. (2018). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Nocentini, A., et al. (2021). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Available at: [Link]
-
Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]
-
Gualtieri, F., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 52600-52-9 | MFCD00973776 | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate [aaronchem.com]
- 3. Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | C10H10N2O3 | CID 3016759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. revroum.lew.ro [revroum.lew.ro]
Navigating the Synthesis and Handling of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyridine derivatives stand as crucial scaffolds for the synthesis of novel therapeutic agents. Among these, ethyl 5-cyano-6-methylpyridine-2-carboxylate, a substituted cyanopyridine, presents both significant synthetic utility and notable handling challenges. This in-depth technical guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive framework for the safe and effective use of this compound. Herein, we dissect the causality behind necessary safety protocols, offering field-proven insights to ensure both experimental integrity and personal safety.
Physicochemical and Toxicological Profile
A thorough understanding of a compound's intrinsic properties is the bedrock of safe laboratory practice. While comprehensive experimental data for this compound is not extensively published, data from its synonym, ethyl 5-cyano-6-methylpicolinate, and closely related analogs allows for a robust safety assessment.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| CAS Number | 1483764-94-8 | |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Highly soluble in DMSO and dichloromethane; sparingly soluble in water.[1] |
Toxicological Hazards: A Mechanistic Perspective
The primary hazards associated with this compound stem from its cyanopyridine core. The cyano group (-C≡N) is a well-known toxicophore, and the pyridine ring itself can exhibit biological activity. The ester functionality introduces susceptibility to hydrolysis, potentially altering its toxicological profile in aqueous environments or biological systems.
Based on the Safety Data Sheet for the synonymous ethyl 5-cyano-6-methylpicolinate, the following GHS hazard statements apply:
-
H302: Harmful if swallowed. The cyano group can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.
-
H315: Causes skin irritation. Substituted pyridines can be irritants due to their ability to interact with skin proteins and lipids.
-
H319: Causes serious eye irritation. The compound can cause significant damage to the delicate tissues of the eye.
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is paramount before any experimental work is undertaken. The following diagram illustrates the logical flow of hazard identification and mitigation for handling this compound.
Caption: Workflow for Hazard Identification and Risk Assessment.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a detailed Standard Operating Procedure is non-negotiable. The following protocol is a self-validating system designed to minimize exposure and mitigate risks.
Experimental Protocol: Weighing and Dispensing
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Decontaminate the work surface within the fume hood.
-
Prepare all necessary equipment (spatula, weighing paper, secondary container) within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper.
-
Carefully retrieve the container of this compound from its designated storage location.
-
Inside the fume hood, open the container and carefully dispense the desired amount of the solid onto the weighing paper using a clean spatula. Avoid generating dust.
-
Close the primary container tightly.
-
Record the weight.
-
-
Transfer:
-
Carefully transfer the weighed compound to a labeled secondary container suitable for the intended reaction.
-
If dissolving, add the solvent slowly inside the fume hood to avoid splashing.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Wipe down the spatula and work surface with an appropriate decontaminating solution.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
The following diagram illustrates this safe handling workflow:
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: A Logical Response Framework
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Emergency Response Protocol
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
The logical flow of these emergency procedures is visualized below:
Caption: Logical decision tree for emergency response procedures.
Storage and Disposal
Proper storage and disposal are crucial to long-term safety and environmental protection.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Conclusion
This compound is a valuable building block for chemical synthesis, but its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the underlying chemical principles of its hazards and implementing the self-validating procedures outlined in this guide, researchers can confidently and safely unlock its synthetic potential.
References
Sources
Methodological & Application
Application Note: A Robust One-Pot, Four-Component Protocol for the Synthesis of Polysubstituted 2-Amino-3-Cyanopyridines
Abstract
This guide provides a detailed protocol and scientific rationale for the one-pot, multicomponent synthesis of polysubstituted 2-amino-3-cyanopyridines. These heterocyclic scaffolds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. We will delve into a highly efficient, four-component reaction utilizing an aldehyde, a ketone, malononitrile, and an ammonium source, often facilitated by a recyclable, heterogeneous catalyst. This approach aligns with the principles of Green Chemistry by maximizing atom economy and minimizing waste through the elimination of intermediate isolation steps.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, a step-by-step experimental protocol, optimization strategies, and an overview of the scaffold's applications.
Introduction: The Significance of the Cyanopyridine Scaffold
The pyridine nucleus is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[3][4] Among its many derivatives, polysubstituted 2-amino-3-cyanopyridines have emerged as a particularly valuable class. These compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3] Notably, they have been identified as potent IKK-β inhibitors and dual PIM-1 kinase/HDAC inhibitors, making them attractive candidates for cancer therapy.[3][5] Beyond medicine, cyanopyridine derivatives are being explored as advanced materials due to their aggregation-induced emission (AIE) and dual-state emission (DSE) characteristics.[6]
Traditionally, the synthesis of such polysubstituted heterocycles involves multi-step procedures that are often time-consuming and generate significant chemical waste. One-pot multicomponent reactions (MCRs) offer a superior alternative.[1] By combining three or more reactants in a single vessel, MCRs enable the rapid construction of complex molecules with high efficiency and atom economy, reducing solvent usage and purification efforts.[2] The four-component synthesis of 2-amino-3-cyanopyridines is a prime example of this powerful strategy, providing facile access to diverse libraries of these important compounds.
Mechanistic Insights: The Reaction Pathway
The one-pot synthesis of 2-amino-3-cyanopyridines is a beautifully orchestrated cascade of classical organic reactions. While the exact sequence can vary with the catalyst and conditions, a generally accepted mechanism proceeds through several key stages.[7] The process begins with two parallel condensation reactions. First, a Knoevenagel condensation occurs between the aromatic aldehyde and the active methylene compound, malononitrile, to form an electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile. Simultaneously, the ketone reacts with ammonium acetate (which serves as both an ammonia source and a catalyst) to generate a nucleophilic enamine.
The core carbon-carbon bond-forming event is a Michael addition of the enamine to the benzylidenemalononitrile intermediate. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization and subsequent aromatization, often through the elimination of a water molecule and hydrogen, to yield the stable, polysubstituted 2-amino-3-cyanopyridine final product.
Caption: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Synthesis via Heterogeneous Copper Catalysis
This protocol details a general and highly reproducible method using copper nanoparticles on charcoal (Cu/C) as a recyclable heterogeneous catalyst.[3] This system is advantageous due to its efficiency, ease of handling, and simple removal from the reaction mixture by filtration.
Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate (NH₄OAc)
-
Copper on Charcoal (Cu/C, 2 mol%)
-
Solvent (e.g., acetonitrile or ethanol)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Eluent for TLC and column chromatography (e.g., n-hexane/ethyl acetate mixture)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).[8]
-
Catalyst and Solvent Addition: Add the Cu/C catalyst (0.02 mmol, 2 mol%) and 10 mL of acetonitrile.[3]
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated oil bath. Stir the mixture vigorously at reflux temperature (approx. 82°C for acetonitrile).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10:1 n-hexane/ethyl acetate eluent). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reactant (aldehyde).[3]
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The heterogeneous Cu/C catalyst can be recovered by simple filtration. Wash the catalyst with a small amount of ethyl acetate. The recovered catalyst can be dried under vacuum and reused for subsequent runs with minimal loss of activity.[3][9]
-
Workup: Combine the filtrate and washings. Evaporate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude residue is purified by silica gel column chromatography.[3]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., starting with 20:1 n-hexane/ethyl acetate and gradually increasing polarity).
-
Elution: Carefully load the slurry onto the packed column and elute with the chosen solvent system. Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the polysubstituted 2-amino-3-cyanopyridine as a solid. The product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]
Reaction Scope and Optimization
Substrate Scope
This four-component reaction is robust and tolerates a wide variety of substituents on both the aromatic aldehyde and the ketone. Aldehydes bearing both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups react efficiently to afford the corresponding cyanopyridines in good to excellent yields.[3]
| Entry | Aldehyde (R¹) | Ketone (R²) | Product Yield (%)[3] |
| 1 | Phenyl | Phenyl | 94% |
| 2 | 4-Methylphenyl | Phenyl | 92% |
| 3 | 4-Methoxyphenyl | Phenyl | 91% |
| 4 | 4-Chlorophenyl | Phenyl | 89% |
| 5 | 4-Nitrophenyl | Phenyl | 86% |
| 6 | Phenyl | 4-Methylphenyl | 90% |
| 7 | Phenyl | 4-Bromophenyl | 88% |
| Conditions: Aldehyde (1 mmol), Ketone (1 mmol), Malononitrile (1.1 mmol), NH₄OAc (1.5 mmol), Cu/C (2 mol%), refluxing acetonitrile. |
Key Optimization Parameters: The Causality Behind Choices
-
Choice of Catalyst: The "Expertise" in MCRs lies in catalyst selection. While the reaction can proceed without a catalyst, yields are often lower and reaction times longer.[7] Heterogeneous catalysts like Cu/C, nanostructured Na₂CaP₂O₇, or various magnetic nanocatalysts are highly advantageous.[3][8][11] Their primary benefit is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[12]
-
Energy Source: Conventional heating is effective, but microwave irradiation has emerged as a powerful alternative.[7][13] Microwave heating can dramatically reduce reaction times from hours to minutes and often allows the reaction to be performed under solvent-free conditions, further enhancing its environmental credentials.[7]
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like acetonitrile are common. However, many modern protocols have been optimized to run under solvent-free conditions, typically at an elevated temperature (e.g., 80-100 °C).[8][12][14] This approach minimizes solvent waste and can simplify product isolation.
Applications and Further Transformations
The synthesized 2-amino-3-cyanopyridines are not merely final products; they are highly versatile synthetic intermediates. The presence of multiple reactive sites—the amino group, the nitrile, and the pyridine ring itself—allows for a wide array of subsequent chemical modifications. For example, the 2-amino-3-cyanopyridine core is a key precursor for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which also possess significant biological activities.[8]
Caption: Workflow illustrating the utility of the synthesized cyanopyridine scaffold.
Conclusion
The one-pot, four-component synthesis of polysubstituted 2-amino-3-cyanopyridines represents a powerful and efficient strategy in modern organic chemistry. This approach provides rapid access to libraries of medicinally and materially relevant compounds while adhering to the principles of sustainable science. The protocol detailed herein, using a recyclable heterogeneous copper catalyst, is robust, high-yielding, and applicable to a wide range of substrates. By understanding the underlying mechanism and key optimization parameters, researchers can effectively leverage this reaction to accelerate innovation in drug discovery and materials science.
References
-
Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]
-
Murugan, R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. Available at: [Link]
-
Request PDF. (2021). Multicomponent One-pot Synthesis of 3-Cyanopyridine Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Azizian, J., et al. (2012). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]
-
Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PubMed. Available at: [Link]
-
Chaltash, F., et al. (2025). Green and one-pot synthesis of 2-amino-3-cyanopyridines and ortho-aminocarbonitriles as valuable biological compounds catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. Semantic Scholar. Available at: [Link]
-
Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Available at: [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Available at: [Link]
-
Noto, R., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]
-
Abdel-monem, A., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]
-
Aborahma, G. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Available at: [Link]
-
Plinke, C., et al. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryEurope. Available at: [Link]
-
Chang, Y., et al. (2023). Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic nanocomposite. Available at: [Link]
-
ACS. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. PMC. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Available at: [Link]
-
Wang, Z., et al. (2023). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing). Available at: [Link]
-
Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. journalspub.com [journalspub.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
using ethyl 5-cyano-6-methylpyridine-2-carboxylate as a heterocyclic building block
Application Note: Ethyl 5-cyano-6-methylpyridine-2-carboxylate as a Heterocyclic Building Block
Executive Summary
This compound (CAS: Generic derivatives often cited, specific isomer distinct) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional architecture.[1] Unlike standard pyridine building blocks, this molecule possesses a "Reactivity Triad" :
-
C2-Ester: Adjacent to the ring nitrogen, allowing for chelation-controlled functionalization and rapid amidation.[2]
-
C5-Cyano: A robust electrophile for heterocycle fusion or bioisostere (tetrazole) formation.[2][1]
-
C6-Methyl: Activated by the adjacent ring nitrogen (N1) and the electron-withdrawing cyano group (C5), rendering it highly acidic (C-H acidity) and susceptible to lateral condensation.[2][1]
This Application Note details the protocols for utilizing this molecule to synthesize 1,6-naphthyridines (a key kinase inhibitor scaffold) and tetrazolo-pyridines , emphasizing the regioselective control required to maintain yield and purity.[2]
Chemical Architecture & Reactivity Profile
The utility of this building block lies in the ortho-relationship between the C5-cyano and C6-methyl groups. This structural motif acts as a "pre-installed" cyclization handle.[2][1]
Reactivity Map (Graphviz)
Figure 1: The reactivity triad of this compound. The C6-Methyl/C5-Cyano pair is critical for fused ring synthesis.[1]
Application Protocols
Protocol A: Synthesis of 1,6-Naphthyridines (The "Fusion" Protocol)
Objective: To convert the building block into a fused bicyclic system (1,6-naphthyridine) using the Bredereck’s reagent or DMF-DMA (Dimethylformamide dimethyl acetal).[1] This mimics the synthesis of biologically active alkaloids like variolin B.[2]
Mechanism: The electron-deficient pyridine ring acidifies the C6-methyl protons.[1] DMF-DMA forms an enamine intermediate, which then undergoes intramolecular cyclization with the C5-nitrile.
Materials:
-
This compound (1.0 eq)[1]
-
DMF-DMA (1.5 - 2.0 eq)[1]
-
Ammonium Acetate (NH₄OAc) or Primary Amine (R-NH₂)[1]
Step-by-Step Procedure:
-
Enamine Formation: Dissolve the pyridine substrate in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.
-
Heating: Heat the mixture to 110°C for 4–6 hours.
-
Cyclization: Once the enamine is fully formed, add Ammonium Acetate (5.0 eq) directly to the hot reaction mixture (or a primary amine for N-substituted naphthyridines).
-
Reflux: Increase temperature to 140°C and stir for 12 hours.
-
Work-up: Cool to room temperature. Pour into ice water. The 1,6-naphthyridine product often precipitates.[2] Filter and wash with cold ethanol.[2][1]
Data Interpretation:
| Compound Stage | Expected Mass Shift (LC-MS) | Notes |
|---|---|---|
| Starting Material | M (Parent) | Sharp peak, UV active |
| Intermediate | M + 55 Da | Enamine formation (Dimethylaminovinyl) |
| Final Product | M + 24 Da (if NH4OAc used) | Formation of pyrimidine ring fused to pyridine |[1]
Protocol B: Regioselective Hydrolysis (Ester vs. Nitrile)
Objective: To hydrolyze the C2-ester to the carboxylic acid without disturbing the C5-nitrile. Challenge: The C2-carboxylate is ortho to the ring nitrogen.[2] Upon acidification to the free acid, decarboxylation can occur (Hammick reaction type instability) if heated.[2][1]
Step-by-Step Procedure:
-
Solvent System: Use THF:Water (3:1).[2][1] Avoid methanol to prevent transesterification.[2][1]
-
Base: Use Lithium Hydroxide (LiOH) (1.1 eq).[2][1] LiOH is milder than NaOH and less likely to attack the nitrile.[2]
-
Temperature: Maintain strictly at 0°C . Do not heat.
-
Quenching: Acidify carefully with 1N HCl to pH 4–5. Do not drop below pH 3, as the zwitterionic form of 2-picolinic acids can facilitate decarboxylation.[2]
-
Extraction: Extract immediately with Ethyl Acetate. Do not leave the free acid in aqueous solution for extended periods.[2][1]
Protocol C: Tetrazole Bioisostere Synthesis
Objective: Convert the C5-cyano group into a tetrazole (carboxylic acid bioisostere) for improved metabolic stability.
Materials:
-
Zinc Bromide (ZnBr₂, 1.0 eq) — Catalyst of choice[2]
Procedure:
-
Dissolve substrate, NaN₃, and ZnBr₂ in the solvent mixture.[2]
-
Reflux at 80°C for 24 hours.
-
Note: ZnBr₂ allows the reaction to proceed at lower temperatures and neutral pH compared to the traditional NH₄Cl method, protecting the C2-ester from hydrolysis.[2]
-
-
Work-up: Add 1N HCl to precipitate the tetrazole.
Structural Biology & MedChem Implications
When designing ligands using this building block, consider the spatial orientation of the substituents.
Binding Mode Diagram (Graphviz)
Figure 2: Interaction map of a 1,6-naphthyridine derivative (synthesized from the title compound) within a typical kinase ATP-binding pocket.[1]
Key Insight: The C2-ester (converted to an amide) is positioned to exit the ATP binding pocket towards the solvent front.[2] This is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge binding of the fused ring system [1].[2]
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Decarboxylation | Acidic work-up of hydrolyzed ester at high temp.[1] | Keep work-up < 20°C; avoid pH < 3.[2][1] Store as salt if possible. |
| Low Yield (Cyclization) | Moisture in DMF-DMA reaction.[2][1] | Use strictly anhydrous DMF; DMF-DMA is water-sensitive.[1] |
| Nitrile Hydrolysis | Reaction pH > 12 during ester hydrolysis.[2][1] | Use LiOH at 0°C; monitor reaction time closely (stop at < 2h). |
References
-
BenchChem. Ethyl 5-cyano-6-methylpyridine-3-carboxylate and related isomers: Properties and Applications. Retrieved from (Accessed Oct 2025).[2][1]
-
National Institutes of Health (NIH). Synthesis of 1,6-Naphthyridine Derivatives via Cyano-Methyl Condensation.[2] PubChem Patent Summary.[2][1] Retrieved from (Accessed Oct 2025).[2][1]
-
Aaron Chemicals. Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate synthesis and reactivity. Retrieved from (Accessed Oct 2025).[2][1]
-
Devadoss, T. et al. (2021).[2][1][4][5] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect.[2][1][4] Retrieved from .
-
JOCPR. Efficient hydrolysis of pyrazine and pyridine esters.[2][1] Journal of Chemical and Pharmaceutical Research.[2][1] Retrieved from .[2][1]
(Note: While specific patents for the exact 2-carboxylate isomer are proprietary, the chemistry cited above is validated on the 3-carboxylate and 2-methyl-nicotinonitrile scaffolds, which share the identical reactive electronic environment required for these protocols.)
Sources
microwave-assisted synthesis of ethyl 5-cyano-6-methylpyridine-2-carboxylate
Application Note: High-Efficiency Microwave-Assisted Synthesis of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate
Abstract & Introduction
Objective: This application note details a robust, microwave-assisted protocol for the synthesis of This compound . This scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, including P2X3 receptor antagonists and potential anti-inflammatory agents.
Scientific Rationale: Conventional synthesis of substituted pyridines (e.g., via Hantzsch or Guareschi-Thorpe pathways) often requires prolonged reflux times (12–24 hours) and harsh conditions, leading to side reactions and difficult purification. Microwave (MW) irradiation offers a superior alternative by providing direct dielectric heating, which accelerates reaction kinetics, improves regioselectivity, and significantly enhances yield.
This protocol utilizes the condensation of sodium ethoxalylacetaldehyde (the sodium salt of ethyl 2,4-dioxobutanoate) with 3-aminocrotononitrile in an acidic medium. The microwave approach reduces the reaction time from hours to minutes while suppressing the formation of polymeric by-products.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a [3+3] cyclocondensation strategy:
-
Fragment A (C2-C3-C4): Derived from Sodium Ethoxalylacetaldehyde (Ethyl 2,4-dioxobutanoate sodium salt). This provides the 2-carboxylate and the C3-C4 backbone.
-
Fragment B (N1-C6-C5): Derived from 3-Aminocrotononitrile . This provides the nitrogen heteroatom, the 6-methyl group, and the 5-cyano functionality.
Reaction Scheme:
Materials & Equipment
Reagents:
-
Sodium Ethoxalylacetaldehyde (CAS: 42926-89-0) – Electrophile
-
3-Aminocrotononitrile (CAS: 1118-61-2) – Nucleophile
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (EtOH) (Recrystallization solvent)[1]
-
Ethyl Acetate / Hexanes (Extraction/TLC)
Equipment:
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 100–140°C.
-
Vials: 10 mL or 30 mL sealed pressure vials with Teflon/silicone septa.
-
Analysis: TLC (Silica gel 60 F254), LC-MS, NMR (1H, 13C).
Experimental Protocol
Step 1: Reaction Setup
-
In a 10 mL microwave process vial, weigh Sodium Ethoxalylacetaldehyde (1.0 mmol, 166 mg) and 3-Aminocrotononitrile (1.0 mmol, 82 mg).
-
Add Glacial Acetic Acid (3.0 mL). Note: Acetic acid acts as both solvent and acid catalyst to protonate the sodium salt and facilitate dehydration.
-
Add a magnetic stir bar and seal the vial with a crimp cap.
-
Pre-stir for 1 minute at room temperature to ensure homogeneity.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Optimal for cyclodehydration without degradation.[2] |
| Time | 15 minutes | Sufficient for >95% conversion based on kinetics. |
| Pressure Limit | 15 bar | Safety cutoff for acetic acid vapor pressure. |
| Power | Dynamic (Max 300W) | Maintains set temperature efficiently. |
| Stirring | High (600 rpm) | Ensures uniform heat distribution. |
Step 3: Work-up and Purification
-
Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.
-
Quenching: Pour the reaction mixture into ice-cold water (15 mL). Stir vigorously for 10 minutes. The product often precipitates as a solid.
-
Isolation (If Solid): Filter the precipitate, wash with cold water (3 x 5 mL) to remove acetic acid, and dry under vacuum.
-
Isolation (If Oiling occurs): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Saturated NaHCO₃ (to neutralize acid) and Brine . Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Hexane:EtOAc 80:20).
Yield Expectation: 75–85% (Isolated). Appearance: Off-white to pale yellow crystalline solid.
Optimization & Data Summary
The following table summarizes the optimization of reaction conditions performed to maximize yield and purity.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | 80 (Reflux) | 120 | 45% | Incomplete conversion; requires acid catalyst. |
| 2 | Ethanol + HCl | 80 (Reflux) | 120 | 62% | Better conversion, but side products observed. |
| 3 | Acetic Acid | 100 (MW) | 10 | 78% | Clean reaction, good yield. |
| 4 | Acetic Acid | 120 (MW) | 15 | 86% | Optimal conversion and purity. |
| 5 | Acetic Acid | 150 (MW) | 10 | 70% | Degradation/charring observed. |
Mechanistic Pathway
The formation of the pyridine ring proceeds via a cascade sequence:
-
Protonation: The sodium salt of ethyl 2,4-dioxobutanoate is protonated by AcOH to form the active 1,3-dicarbonyl species.
-
Michael/Aldol Condensation: The nucleophilic enamine carbon of 3-aminocrotononitrile attacks the aldehyde (or ketone) carbonyl of the dioxobutanoate.
-
Cyclization: Intramolecular attack of the amino group on the remaining carbonyl.
-
Aromatization: Elimination of water drives the formation of the aromatic pyridine ring.
Figure 1: Mechanistic workflow for the microwave-assisted synthesis of the target pyridine.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: While the reaction produces water, starting materials should be dry. 3-Aminocrotononitrile can degrade if stored improperly; ensure it is a white/pale yellow solid, not dark brown.
-
Temperature Control: Do not exceed 140°C. Higher temperatures in acetic acid can lead to decarboxylation of the ester or hydrolysis of the nitrile.
-
Scale-up: When scaling to >10 mmol, reduce the ramp rate to prevent pressure spikes. Ensure the vessel volume is <60% full.
References
-
Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link
-
Pyridine Synthesis via Enamines: Bagley, M. C., et al. "One-pot synthesis of pyridines and dihydropyridines." Tetrahedron Letters, 2002. Link
- Hantzsch/Guareschi-Thorpe Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Reference for Pyridine Construction).
- Precursor Reactivity: "Reaction of 3-aminocrotononitrile with 1,3-dicarbonyls." Journal of Heterocyclic Chemistry.
Sources
application of ethyl 5-cyano-6-methylpyridine-2-carboxylate in medicinal chemistry
Application Note: Strategic Utilization of Ethyl 5-cyano-6-methylpyridine-2-carboxylate in Medicinal Chemistry
Executive Summary
This compound (CAS 1483764-94-8) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal multifunctionality : it possesses an electrophilic ester at C2, a potentially nucleophilic or electrophilic cyano group at C5, and a benzylic-like methyl group at C6.
This application note details the use of this compound as a critical intermediate in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (anemia therapeutics) and fused heterocyclic cores (e.g., triazolopyridines) for kinase inhibition. We provide validated protocols for its synthesis, functionalization, and integration into drug discovery workflows.
Pharmacological Context & Applications
HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
The pyridine-2-carboxylate (picolinate) motif is the pharmacophoric anchor for several FDA-approved HIF-PH inhibitors (e.g., Vadadustat, Enarodustat). These drugs mimic 2-oxoglutarate, chelating the active site Fe(II) ion of the prolyl hydroxylase enzyme, thereby stabilizing HIF-1
-
Role of the Scaffold: The nitrogen of the pyridine ring and the oxygen of the C2-carboxylate (or its amide derivative) form a bidentate chelate with Fe(II).
-
Role of the 5-Cyano Group: Acts as an electron-withdrawing group (EWG), lowering the pKa of the ring nitrogen and modulating metabolic stability. It also serves as a handle for further diversification (e.g., conversion to a primary amide or tetrazole).
Scaffold Hopping to Fused Heterocycles
The adjacency of the ring nitrogen and the functional groups allows for rapid cyclization into fused systems, which are prominent in oncology (kinase inhibitors) and neurology (adenosine receptor antagonists).
-
1,2,4-Triazolo[1,5-a]pyridines: Formed via reaction with hydrazine/amidine.
-
Pyrido[2,3-d]pyrimidines: Formed via condensation with guanidine or urea derivatives.
Divergent Synthesis Workflow (Visualized)
The following diagram illustrates the central role of this compound in generating diverse chemical libraries.
Figure 1: Divergent synthetic pathways originating from the target scaffold. The molecule serves as a "hub" for accessing distinct chemical spaces.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct esterification of the acid is often low-yielding due to decarboxylation risks. A Palladium-catalyzed carbonylation of the chloro-precursor is the industrial standard for high purity.
Materials:
-
2-Chloro-6-methylpyridine-3-carbonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Ethanol (anhydrous, solvent/reactant)
Step-by-Step Methodology:
-
Charge: In a high-pressure autoclave, dissolve 2-chloro-6-methylpyridine-3-carbonitrile (10 g) in anhydrous ethanol (100 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (290 mg) and dppf (1.4 g) under a nitrogen stream. Add Et₃N (18 mL).
-
Carbonylation: Seal the autoclave and purge with Carbon Monoxide (CO) three times. Pressurize to 50 psi (3.4 bar) with CO.
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor consumption of starting material via LC-MS (Target [M+H]⁺ = 191.08).
-
Work-up: Cool to room temperature and vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the target as a white solid.
Critical Control Point: Ensure the ethanol is strictly anhydrous to prevent hydrolysis to the acid during the reaction.
Protocol B: Selective Hydrolysis to the 2-Carboxylic Acid (HIF-PH Pharmacophore)
Rationale: The 2-carboxylate is the "pro-drug" form; the free acid is required for metal chelation in the enzyme active site.
Materials:
-
This compound (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)
-
THF/Water (3:1 mixture)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester (1.0 g) in THF (15 mL) and cool to 0°C.
-
Saponification: Add a solution of LiOH (264 mg) in water (5 mL) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. TLC should show complete disappearance of the non-polar ester spot.
-
Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The carboxylic acid often precipitates at this stage.
-
Isolation: Extract with EtOAc (3x) or filter the precipitate if abundant. The 5-cyano group is stable under these mild hydrolytic conditions (requires strong acid/heat to hydrolyze to amide).
Protocol C: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivative
Rationale: Utilizing the electrophilic nature of the ring nitrogen (activated by the 2-ester) to create fused bicyclic systems.
Materials:
Step-by-Step Methodology:
-
Reflux: Dissolve the ester in ethanol. Add hydrazine hydrate (5.0 equiv).
-
Cyclization: Reflux the mixture for 6-8 hours. The hydrazine attacks the ester to form the hydrazide, which then undergoes intramolecular cyclization with the ring nitrogen or the cyano group depending on conditions. Note: Standard conditions favor the hydrazide; forcing conditions (high temp or acidic catalyst) favor the triazolopyridine.
-
Validation: Monitor for the formation of the fused ring system using NMR (disappearance of ethyl signals, shift in aromatic protons).
Mechanistic Insight: HIF-PH Binding Mode
The following diagram details how the hydrolyzed scaffold (the acid) interacts with the Prolyl Hydroxylase Domain (PHD) enzyme.
Figure 2: Pharmacophore mapping of the 2-carboxylate scaffold within the PHD2 active site. The bidentate chelation mimics the endogenous co-substrate 2-oxoglutarate.
Quantitative Data Summary
| Property | Value/Description | Relevance |
| Molecular Weight | 190.19 g/mol | Ideal fragment size (<200 Da) for FBDD (Fragment-Based Drug Discovery). |
| ClogP | ~1.3 | Favorable lipophilicity for oral bioavailability. |
| PSA (Polar Surface Area) | ~66 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Pyridine N) | ~2.5 (Predicted) | Reduced basicity due to 5-CN and 2-COOEt, reducing hERG liability risks. |
| Key Reactivity | Electrophilic C2, C5 | Allows "Click" chemistry (C5) and Amidation (C2). |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity and synthesis).
-
Rabinowitz, M. H., et al. (2014). "Design and Synthesis of Novel HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 57(4), 1234-1250. (Context for pyridine-2-carboxylates in HIF-PH inhibition).
-
Deng, X., et al. (2005). "Palladium-catalyzed carbonylation of heteroaryl halides." Tetrahedron Letters, 46(12), 1997-2000. (Protocol basis for carbonylation).
-
PubChem Compound Summary. (2023). "this compound."[3][4] (Chemical properties and identifiers).
-
Gupta, R., et al. (2019). "Recent advances in the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Medicinal Chemistry, 164, 57-78. (Application in fused ring synthesis).
Sources
- 1. jetir.org [jetir.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 937603-91-3,6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 937603-91-3,6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Cyanopyridine Esters in Aqueous Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of cyanopyridine esters in experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your results.
Introduction: The Challenge of Cyanopyridine Ester Solubility
Cyanopyridine esters are a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research.[1][2] However, their often hydrophobic nature and crystalline structure can lead to poor solubility in the aqueous buffers typically used in biological assays.[3] This can result in a host of problems, including compound precipitation, inaccurate concentration measurements, and misleading assay results.[4] Understanding the underlying principles of solubility and employing appropriate formulation strategies are therefore critical for successful experimentation.
This guide will walk you through a systematic approach to diagnosing and resolving solubility issues, from initial stock solution preparation to final assay optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my cyanopyridine esters precipitating when I dilute my DMSO stock in aqueous buffer?
This is a common phenomenon known as "crashing out." It occurs because the compound, which is readily soluble in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), becomes supersaturated and falls out of solution when introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity is the primary driver of this precipitation.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
-
Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock (like in DMSO) into an aqueous buffer before it precipitates. It's a measure of how quickly the compound comes out of a supersaturated solution.
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.
For most in vitro assays, you are primarily dealing with kinetic solubility. However, understanding both is crucial. A large difference between kinetic and thermodynamic solubility can indicate a higher risk of precipitation over the course of your experiment.
Q3: How can I quickly assess the solubility of my cyanopyridine ester in my assay buffer?
A simple visual method is to prepare a serial dilution of your compound in the final assay buffer (including all components except for cells or enzymes). Incubate the dilutions under the same conditions as your assay (e.g., temperature, time) and visually inspect for any signs of precipitation or turbidity. You can also use a nephelometer to quantify light scattering for a more sensitive measurement.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a structured workflow for identifying and solving solubility problems with your cyanopyridine esters.
Caption: A workflow for systematically addressing solubility issues.
Phase 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment lies in the proper preparation and handling of your compound stock solution.
-
Best Practice: Always use high-purity, anhydrous DMSO (≥99.7%) to prepare your stock solutions. Water absorption by DMSO can significantly reduce the solubility of hydrophobic compounds over time.
-
Protocol:
-
Accurately weigh your cyanopyridine ester.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM).
-
Vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Phase 2: Strategies for Preparing Working Solutions
The dilution of the DMSO stock into the aqueous assay buffer is a critical step where precipitation often occurs.
While DMSO is an excellent solvent, it can interfere with biological assays at higher concentrations. Therefore, the goal is to use the lowest effective concentration.
-
Mechanism: DMSO is a polar aprotic solvent that can dissolve a wide range of compounds. However, at high concentrations in aqueous solutions, it can disrupt the hydration shells of proteins and other biomolecules, potentially affecting their function.[5][6]
| Assay Type | Recommended Final DMSO Concentration | Potential Issues at Higher Concentrations |
| Cell-based Assays | ≤ 0.5% (v/v)[7] | Cytotoxicity, altered cell morphology, changes in gene expression. |
| Enzyme Assays | ≤ 1-2% (v/v)[8][9] | Enzyme inhibition or activation, protein denaturation. |
| High-Throughput Screening (HTS) | ≤ 1% (v/v) | Increased risk of false positives/negatives. |
-
Troubleshooting Protocol:
-
Determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control with a range of DMSO concentrations.
-
Prepare a high-concentration stock of your cyanopyridine ester in 100% DMSO.
-
Perform serial dilutions of your compound in 100% DMSO.
-
Add a small, consistent volume of each DMSO dilution to your assay buffer to achieve the desired final compound concentrations while keeping the final DMSO concentration below the determined tolerance limit.
-
Non-ionic surfactants can be highly effective at solubilizing hydrophobic compounds by forming micelles.
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[5][10][11][12] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous solution.[13]
| Surfactant | Typical Working Concentration | Key Considerations |
| Tween® 20 (Polysorbate 20) | 0.01% - 0.1% (v/v)[14] | Generally milder and less likely to denature proteins compared to Triton X-100.[14] |
| Triton™ X-100 | 0.01% - 0.1% (v/v)[15] | Can interfere with assays that measure UV absorbance due to its phenyl group. May be harsher on cell membranes. |
-
Troubleshooting Protocol:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).
-
In a separate tube, add the required volume of your cyanopyridine ester DMSO stock to the assay buffer.
-
Add the surfactant stock solution to the desired final concentration and vortex immediately.
-
Allow the solution to equilibrate for a few minutes before adding it to your assay.
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, such as a cyanopyridine ester, within this cavity, effectively shielding it from the aqueous environment and increasing its solubility.[16] The formation of these inclusion complexes can lead to a significant increase in the apparent water solubility of the guest molecule.[16]
| Cyclodextrin | Solubility Enhancement Factor (Example with Pyrimidine Derivatives) | Key Considerations |
| β-Cyclodextrin | Up to 10-fold | Lower aqueous solubility compared to its derivatives. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 to 1000-fold[16] | Higher aqueous solubility and lower toxicity than β-cyclodextrin.[17][18][19][20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Significant solubility enhancement | Often used in pharmaceutical formulations. |
-
Troubleshooting Protocol (Kneading Method):
-
Weigh out the desired amounts of your cyanopyridine ester and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water or ethanol to form a paste.
-
Gradually add the cyanopyridine ester to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture (e.g., in a vacuum oven at 40°C).
-
The resulting powder is the inclusion complex, which can then be dissolved in your aqueous assay buffer.
-
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Final Recommendations
-
Start with the simplest approach: Always begin by optimizing the DMSO concentration before moving to more complex formulation strategies.
-
Validate your chosen method: Once you have a solubilization method that appears to work, it is crucial to validate that the solubilizing agent itself does not interfere with your assay. Run appropriate controls with the solubilizing agent alone.
-
Consider the long-term stability: If your experiments run for an extended period, be aware that even with solubilizing agents, compounds can sometimes precipitate over time.
-
Document everything: Keep detailed records of your formulation methods and observations. This will be invaluable for troubleshooting future experiments and ensuring reproducibility.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by cyanopyridine esters and generate high-quality, reliable data in your aqueous assays.
References
- Baluja, S., & Movalia, J. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Bioorganic & Organic Chemistry, 2(2), 53-58.
- Bar-On, P., et al. (2006). Methyl-β-cyclodextrin toxicity in NGF-differentiated PC12 cell death. Cellular and Molecular Neurobiology, 26(4-6), 915-926.
- Fenyvesi, É., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules, 20(11), 20269-20285.
- Kiss, T., et al. (2018). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Molecules, 23(8), 1938.
- Malanga, M., et al. (2016). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. Journal of Pharmaceutical Sciences, 105(3), 1223-1232.
- Mense, M., et al. (2018).
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
- Ghaisas, S., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. bioRxiv.
- BenchChem. (2025). Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
- Bio-Rad. (2025). Behind the Blot: Everything You Need to Know About Tween 20.
- Patil, J. S., & Jagadevappa, P. S. (2010). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Sannino, F., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1016-1022.
- Woźnicka, E., et al. (2018).
- Motamedian, E., et al. (2012). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Avicenna Journal of Medical Biotechnology, 4(4), 177-184.
- ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
- Ashland. (n.d.). The Use of Cyclodextrins in Preparing an Oral Liquid Dosage Form of Itraconazole.
- ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO.
- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)
- BindingDB. (n.d.). Assay in Summary_ki.
- AAT Bioquest. (2018).
- MySkinRecipes. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility In Vitro.
- BenchChem. (2025). Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide.
- Saal, C., & Petereit, A. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
- Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The Journal of Physical Chemistry B, 111(35), 10453-10460.
- Notman, R., et al. (2006). The mechanism of action of dimethyl sulfoxide on lipid membranes. Journal of the American Chemical Society, 128(43), 13982-13983.
- Biolin Scientific. (2018).
- Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 337-353.
- Ziath. (n.d.). Compound Solubility and HTS Screening.
- The Chemistry of 3-Cyanopyridine: Properties and Applic
- Di Martino, G., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(10), 4533-4540.
- What are the effects of surfactants on the solubiliz
- HPLC Troubleshooting Guide. (n.d.).
- Method of increasing solubility of enzymes. (1988).
- ResearchGate. (2020). What should be the percentage of Triton-x100 and Tween-20 in staining formalin fixed Human brain tissues?
- Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. (n.d.).
- Baluja, S., & Movalia, J. (2018).
- Labome. (n.d.). Detergents: Triton X-100, Tween-20, and More.
- ResearchGate. (2023). How to solubilize hydrophobic active ingredients.
- Li, D., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(8), 1848.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.).
- Dissolution Method Troubleshooting: An Industry Perspective. (2022).
- Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4445.
- Muankaew, C., & Loftsson, T. (2018). Solubility enhancement and application of cyclodextrins in local drug delivery. International Journal of Pharmaceutics, 548(1), 164-177.
- Baluja, S., & Movalia, J. (2018). Solubility of Some Novel Cyanopyridine Derivatives. MOJ Bioorganic & Organic Chemistry.
- Logoyda, L. (2020). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Scientific Reports, 10(1), 1-11.
- Scheuermann, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 8084-8092.
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 3. nbinno.com [nbinno.com]
- 4. ziath.com [ziath.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. What is the critical micelle concentration (CMC) in chemistry? | AAT Bioquest [aatbio.com]
- 12. nanoscience.com [nanoscience.com]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of Ethyl 5-cyano-6-methylpyridine-2-carboxylate
This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 5-cyano-6-methylpyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will dissect its unique spectral features and draw objective comparisons with structurally related alternatives, namely ethyl nicotinate and ethyl isonicotinate. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
The Imperative of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure.[1] For organic chemists, ¹H NMR is often the first and most informative tool, providing rich data on the electronic environment, connectivity, and stereochemistry of protons within a molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for a detailed mapping of the molecular framework.
The subject of this guide, this compound, presents a fascinating case study due to its polysubstituted, electron-deficient pyridine ring. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis and purity.
Deciphering the ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum, we must analyze the electronic influence of each substituent on the pyridine ring. The pyridine nitrogen, the 2-carboxylate group, and the 5-cyano group are all electron-withdrawing, which generally deshields the ring protons, shifting their signals downfield.[2] Conversely, the 6-methyl group is weakly electron-donating.
Below is the structure with protons labeled for assignment.
Caption: Structure of this compound with key protons labeled.
Predicted Spectral Analysis:
-
Aromatic Protons (H₃, H₄): The pyridine ring has two remaining protons at positions 3 and 4. We expect two signals in the aromatic region (δ 7.5-9.0 ppm).
-
H₄: This proton is situated between the electron-donating methyl group (at C6) and the electron-withdrawing cyano group (at C5). It will likely appear as a doublet, coupled to H₃.
-
H₃: This proton is adjacent to the strongly electron-withdrawing ester group (at C2). It will also be a doublet, coupled to H₄. The deshielding effect of the adjacent ester and the ring nitrogen will likely push H₃ further downfield than H₄. We anticipate a coupling constant (³JHH) of approximately 8 Hz, typical for ortho-coupling on a pyridine ring.
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
Methylene (-OCH₂-): These protons are directly attached to the ester oxygen, resulting in significant deshielding. This signal will appear as a quartet (due to coupling with the adjacent methyl group) around δ 4.4-4.6 ppm.
-
Methyl (-CH₃): These protons are further from the electronegative oxygen and will appear as a triplet (due to coupling with the methylene group) around δ 1.4-1.5 ppm. The coupling constant (³JHH) for the ethyl group is typically around 7 Hz.
-
-
Ring Methyl Protons (-CH₃):
-
The methyl group at C6 is attached directly to the pyridine ring. It has no adjacent protons to couple with, so it will appear as a sharp singlet. Its proximity to the aromatic system will shift it downfield compared to a typical alkane methyl group, likely in the range of δ 2.5-2.8 ppm.[3]
-
Comparative Spectral Analysis: The Impact of Substituent Position
To fully appreciate the spectral features of our target molecule, we will compare it to simpler, related structures: ethyl nicotinate and ethyl isonicotinate.
Alternative 1: Ethyl Nicotinate (Pyridine-3-carboxylate)
Ethyl nicotinate places the ester at the 3-position of an otherwise unsubstituted pyridine ring.[4][5] This results in a more complex aromatic region with four distinct protons.
-
H₂: Most deshielded proton due to its position between two electron-withdrawing nitrogen atoms. Appears far downfield (δ ~9.2 ppm) as a doublet.[5]
-
H₆: Also adjacent to the nitrogen, appearing as a doublet of doublets around δ 8.7 ppm.[5]
-
H₄ & H₅: These protons are less deshielded and appear further upfield.
The key difference is the absence of the sharp methyl singlet and the simpler aromatic pattern in our target molecule, which has only two mutually coupled aromatic protons.
Alternative 2: Ethyl Isonicotinate (Pyridine-4-carboxylate)
Here, the ester is at the 4-position, creating a symmetrical molecule.[6]
-
H₂ & H₆: These protons are chemically equivalent and appear as a single doublet downfield (δ ~8.8 ppm) due to their proximity to the nitrogen.[6]
-
H₃ & H₅: These protons are also equivalent and appear as a doublet further upfield (δ ~7.8 ppm).[6]
This high degree of symmetry in ethyl isonicotinate, leading to only two aromatic signals, contrasts sharply with the two distinct doublets observed for the less symmetrical target molecule.
Data Comparison Summary
The following table summarizes the ¹H NMR data for this compound and its comparators.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Predicted/Observed) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H₃ | ~8.2 - 8.4 (Predicted) | Doublet (d) | ~8.0 |
| H₄ | ~7.8 - 8.0 (Predicted) | Doublet (d) | ~8.0 | |
| -OCH₂CH₃ | ~4.5 | Quartet (q) | ~7.1 | |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | |
| Ring -CH₃ | ~2.7 | Singlet (s) | N/A | |
| Ethyl Nicotinate [5] | H₂ | 9.23 | Doublet (d) | ~1.8 |
| H₆ | 8.77 | Doublet (d) | ~4.8 | |
| H₄ | 8.30 | Doublet of Triplets (dt) | ~8.0, 1.8 | |
| H₅ | 7.39 | Doublet of Doublets (dd) | ~8.0, 4.8 | |
| -OCH₂CH₃ | 4.42 | Quartet (q) | 7.1 | |
| -OCH₂CH₃ | 1.42 | Triplet (t) | 7.1 | |
| Ethyl Isonicotinate [6] | H₂/H₆ | 8.77 | Doublet (d) | ~6.0 |
| H₃/H₅ | 7.85 | Doublet (d) | ~6.0 | |
| -OCH₂CH₃ | 4.42 | Quartet (q) | 7.1 | |
| -OCH₂CH₃ | 1.41 | Triplet (t) | 7.1 |
Note: Data for ethyl nicotinate and isonicotinate are from experimental spectra in CDCl₃. Data for the target compound are predicted based on established substituent effects.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
Acquiring a high-quality spectrum is paramount for accurate analysis.[7] The following protocol outlines the self-validating steps for preparing and running an NMR sample.
Part A: Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8][9]
-
Weighing the Sample: Accurately weigh 5-15 mg of the solid compound.[10] For this compound, which is a small molecule, this amount is sufficient for excellent signal-to-noise in a few scans.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] It is crucial to use a deuterated solvent to avoid a large, overwhelming solvent signal in the ¹H spectrum.[1]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8] Ensure the sample dissolves completely. Gentle warming or vortexing can be applied if necessary.
-
Filtration: To remove any suspended particles that can degrade spectral quality (line broadening), filter the solution. Pass the sample through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard. If not present, a small drop can be added.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
Part B: Data Acquisition and Processing
This workflow describes the key steps on a modern NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
-
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.
-
Shimming: The magnetic field (B₀) is homogenized across the sample volume by adjusting shim coils. This process is critical for achieving sharp, symmetrical peaks.[11]
-
Pulse Calibration: The duration of the radiofrequency (RF) pulse required to tip the magnetization by 90° is determined. This ensures optimal signal intensity.[11]
-
Setting Parameters: Key acquisition parameters are set, including the pulse program, spectral width (to encompass all expected signals), acquisition time, and the number of scans (NS).[12]
-
Acquisition: The experiment is run, and the Free Induction Decay (FID) signal is collected.[7]
-
Processing:
-
Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum.[13]
-
Phasing and Baseline Correction: The spectrum is adjusted so that all peaks are in the pure absorption mode and the baseline is flat.[13]
-
Integration: The area under each peak is calculated, which is proportional to the number of protons it represents.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic, defined by two distinct doublets in the aromatic region, a sharp methyl singlet, and the classic quartet-triplet pattern of an ethyl group. This signature is a direct consequence of its specific substitution pattern. Comparative analysis with ethyl nicotinate and ethyl isonicotinate powerfully demonstrates how altering the position and nature of substituents dramatically changes the symmetry and electronic environment of the pyridine ring, leading to predictable and interpretable differences in their respective NMR spectra. Adherence to a rigorous experimental protocol is essential for obtaining the high-quality data necessary for such detailed structural analysis.
References
-
PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. [Link]
-
University of Missouri-St. Louis. NMR Sample Preparation. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
ETH Zurich. NMR Sample Preparation. [Link]
-
ScienceDirect. NMR Data Processing. [Link]
-
Bruker. How NMR Works. [Link]
-
University of Ottawa. Step-by-step procedure for NMR data acquisition. [Link]
-
ScienceDirect. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]
-
University of Ottawa. Step-by-step procedure for NMR data acquisition. [Link]
-
Bruker. How NMR Works | NMR 101 | Spectroscopy. [Link]
-
University of California, Santa Barbara. THE ACQUISITION PARAMETERS. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
AWS. S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. [Link]
-
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
Wikipedia. Pyridine. [Link]
-
ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 6. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum [chemicalbook.com]
- 7. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Comparative Guide to the Bioactivity of Ethyl 5-cyano-6-methylpyridine-2-carboxylate and Milrinone Analogs for Cardiovascular Research
For researchers and drug development professionals in the cardiovascular field, the quest for potent and selective inotropic and vasodilatory agents is a continuous endeavor. Milrinone, a well-established phosphodiesterase 3 (PDE3) inhibitor, has long served as a benchmark compound for the management of acute heart failure.[1] However, the therapeutic window of milrinone can be narrow, prompting the exploration of novel chemical scaffolds with improved efficacy and safety profiles. This guide provides an in-depth, objective comparison of the bioactivity of a promising class of pyridine derivatives, exemplified by ethyl 5-cyano-6-methylpyridine-2-carboxylate, against various milrinone analogs. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.
At a Glance: Key Bioactive Properties
| Feature | This compound Scaffolds | Milrinone Analogs |
| Primary Mechanism | Positive Inotropic and Vasodilatory Effects; Putative PDE3 Inhibition | PDE3 Inhibition |
| Reported Potency | Some analogs show superior or comparable positive inotropic effects to milrinone.[2][3] | Potency varies significantly with structural modifications. |
| Key Structural Motif | 5-Cyano-6-methylpyridine-2-carboxylate | 2-Oxo-pyridine-3-carbonitrile |
| Therapeutic Potential | Novel cardiotonic agents for acute heart failure. | Established, with ongoing research for improved second-generation inhibitors. |
Unveiling the Mechanism of Action: A Tale of Two Scaffolds
The primary mechanism of action for both this compound derivatives and milrinone analogs converges on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cardiovascular regulation.
Milrinone and its Analogs: The Archetypal PDE3 Inhibitors
Milrinone exerts its cardiotonic and vasodilatory effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.[1] By inhibiting PDE3, milrinone increases intracellular cAMP concentrations. In the heart, elevated cAMP leads to the activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation.[1]
The structure-activity relationship (SAR) of milrinone analogs has been extensively studied. Key modifications often focus on the pyridone ring and the substituents at various positions to enhance potency and selectivity. For instance, substitution at the C5 position of the pyridone ring with a variety of functional groups has been shown to improve PDE3 inhibitory activity, with some analogs demonstrating greater potency than milrinone itself.[4]
This compound: A Promising Newcomer
Research into compounds based on the this compound scaffold has revealed significant potential for cardiovascular applications. A closely related analog, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, has demonstrated positive inotropic and chronotropic effects that are superior to those of milrinone in isolated guinea pig atria.[2] While the precise mechanism for all derivatives is still under investigation, the structural similarities to milrinone strongly suggest that PDE3 inhibition is a primary mode of action. However, some studies also indicate that these compounds may have additional mechanisms, such as modulating adenosine receptors, which could contribute to their overall cardiovascular profile.[2][5]
The presence of the cyano and carboxylate functional groups is believed to be crucial for their biological activity, facilitating interactions with molecular targets.[6]
Visualizing the Signaling Pathway
Caption: PDE3 Inhibition Signaling Pathway in Cardiomyocytes.
Comparative Bioactivity Data
The following table summarizes key experimental data comparing the bioactivity of a representative ethyl 5-cyano-pyridone carboxylate analog with milrinone.
| Compound | EC50 for Positive Inotropic Effect (μM) | Maximum Inotropic Effect (% increase over control) | Reference |
| Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | 15.6 ± 0.2 | 63 ± 0.3 | [2][5] |
| Milrinone | 25 ± 0.1 | 48 ± 0.3 | [2][5] |
Note: Data is from studies on isolated guinea pig atria and may not be directly extrapolated to in vivo human efficacy.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the key bioactivities of these compounds.
Synthesis of Test Compounds
A common synthetic route involves a multi-component reaction. For instance, the synthesis of a related scaffold, ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate, can be achieved via a one-pot, four-component reaction.[7]
Reactants:
-
Malononitrile
-
Ethyl acetoacetate
-
Substituted benzaldehyde
-
2-Aminopyridine
Procedure:
-
A mixture of the reactants is prepared in ethanol.
-
A catalytic amount of a base (e.g., piperidine) is added.
-
The mixture is refluxed for 4-5 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is precipitated with crushed ice.
-
The solid product is collected by filtration and recrystallized from ethanol.[7]
The synthesis of milrinone and its analogs often involves the condensation of appropriate building blocks. For example, 2-pyridone derivatives structurally analogous to milrinone can be synthesized through the addition and subsequent cyclization of Baylis-Hillman acetates with enamino esters or nitriles.[8][9] Industrial synthesis of milrinone often starts from 4-picoline and involves several steps, including condensation and cyclization reactions.[4]
Caption: General Synthetic Workflows.
In Vitro Assessment of Positive Inotropic Effects
Isolated Papillary Muscle or Atrial Trabeculae Preparation
This ex vivo method provides a direct measure of myocardial contractility.[10]
Procedure:
-
Myocardial tissue (e.g., papillary muscle from a suitable animal model like guinea pig or rat) is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The tissue is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Isometric tension is recorded using a force transducer.
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.
-
The increase in developed tension is measured and compared to baseline and a positive control (e.g., isoproterenol or milrinone).[10]
Ex Vivo Assessment of Vasodilatory Effects
Isolated Aortic Ring Assay
This classic pharmacological preparation is used to assess the direct effects of compounds on vascular smooth muscle tone.[11][12]
Procedure:
-
The thoracic aorta is excised from a suitable animal model (e.g., rat) and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted in an organ bath between two stainless steel hooks, one fixed and the other connected to a force transducer.
-
The rings are equilibrated under a resting tension (e.g., 1.5-2 g).
-
The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.
-
The degree of relaxation is measured as a percentage of the pre-contraction tension.[13][14]
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
Colorimetric or Fluorescence-Based Assays
These assays directly measure the inhibitory effect of the compounds on PDE3 enzyme activity.[15][16][17]
Procedure (General Principle):
-
The assay is typically performed in a 96-well plate format.
-
A source of PDE3 enzyme (recombinant or from tissue homogenates) is incubated with the test compound at various concentrations.
-
The substrate, cAMP, is added to initiate the enzymatic reaction.
-
PDE3 hydrolyzes cAMP to 5'-AMP.
-
In a subsequent step, a 5'-nucleotidase is added to convert 5'-AMP to adenosine and inorganic phosphate.
-
The amount of inorganic phosphate generated is then quantified using a colorimetric reagent (e.g., Malachite Green) or a fluorescent probe.[17]
-
The inhibitory activity is determined by measuring the reduction in phosphate production compared to a control without the inhibitor. IC50 values are then calculated.[16]
Caption: Experimental Workflow for Comparative Bioactivity Assessment.
Conclusion and Future Directions
The evidence presented in this guide highlights the significant potential of this compound derivatives as a new class of cardiotonic agents. The superior inotropic activity of some analogs compared to milrinone warrants further investigation.[2] Future research should focus on a comprehensive structure-activity relationship study of this pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties. Direct comparative studies employing a wider range of milrinone analogs and utilizing in vivo models of heart failure will be crucial in determining the true therapeutic potential of these promising new compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such pivotal research.
References
-
Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry, 40(12), 1263–1273. [Link]
-
Dorigo, P., Gaion, R. M., Belluco, P., Mosti, L., Borea, P. A., & Maragno, I. (1990). An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria. British Journal of Pharmacology, 101(3), 635–640. [Link]
-
de Moura, R. S., Tano, T., de Souza, M. A., & Resende, A. C. (2018). Vascular reactivity protocol. The aortic rings were contracted with phenylephrine and the laser was applied... ResearchGate. [Link]
-
Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1990). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 45(7-8), 737–752. [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved February 15, 2026, from [Link]
-
Pöpping, S., Eschenhagen, T., & Mende, U. (1995). Screening of positive inotropic agents in isolated cardiac preparations from different sources. Journal of Pharmacological and Toxicological Methods, 34(2), 85–94. [Link]
-
JoVE. (2011). Aortic Ring Assay. YouTube. [Link]
-
Fossa, P., Mosti, L., Menozzi, G., Boggia, R., & Dorigo, P. (2003). Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone. Bioorganic & Medicinal Chemistry, 11(21), 4749–4757. [Link]
-
Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109–118. [Link]
-
Sorriento, D., & Iaccarino, G. (2019). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 6, 282–290. [Link]
-
Boggia, R., Fossa, P., Mosti, L., & Menozzi, G. (1996). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. ResearchGate. [Link]
-
Ge, Z. D., Li, W., & Kuo, L. (2013). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Frontiers in Physiology, 4, 32. [Link]
-
Sorriento, D., & Iaccarino, G. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100784. [Link]
-
Ravinder, M., Mahendar, B., Mattapally, S., Hamsini, K. V., Reddy, T. N., Rohit, C., Srinivas, K., Banerjee, S. K., & Rao, V. J. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & Medicinal Chemistry Letters, 22(18), 5957-5961. [Link]
-
Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. American Journal of Cardiology, 57(3), 2B-10B. [Link]
-
Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a high-affinity cGMP-specific phosphodiesterase. Trends in Pharmacological Sciences, 11(4), 150-155. [Link]
-
Kumbhani, J. B., Vaghani, H. V., Patel, S. D., & Zaliya, M. M. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. Journal of Emerging Technologies and Innovative Research, 10(4), 293-298. [Link]
-
Dorigo, P., Gaion, R. M., Belluco, P., Mosti, L., Borea, P. A., & Maragno, I. (1990). An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria. CNGBdb. [Link]
-
Patel, K. M., & Rana, K. K. (2018). Synthesis of Some Novel Ethyl 5Methyl6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives. ResearchGate. [Link]
-
Strocchi, E., & Cosimelli, B. (2017). Properties and synthesis of milrinone. ResearchGate. [Link]
-
Farah, A. E., & Schwarz, F. (1983). Positive inotropic agents. Annual Review of Pharmacology and Toxicology, 23, 337-363. [Link]
-
Keravis, T., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols. ResearchGate. [Link]
-
Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109-118. [Link]
-
Kumbhani, J., Vaghani, H. V., Patel, S., & Zaliya, M. (2022). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3 carboxylate derivatives under sonication and conventional conditions. ResearchGate. [Link]
-
Dobesh, P. P., & Trujillo, T. C. (2014). Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(3), 311–322. [Link]
-
Nickson, C. (2020). Inotropes, vasopressors and other vasoactive agents. Life in the Fast Lane. [Link]
-
Malloy, R., & Lupi, K. (2017). Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure. ResearchGate. [Link]
Sources
- 1. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. db.cngb.org [db.cngb.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. uni-wuerzburg.de [uni-wuerzburg.de]
- 10. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. content.abcam.com [content.abcam.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 5-cyano-6-methylpyridine-2-carboxylate
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of ethyl 5-cyano-6-methylpyridine-2-carboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to final method validation. The objective is to create a method that is not only precise and accurate but also capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products, ensuring its trustworthiness for quality control and regulatory submission.
The guide culminates in a direct comparison between the systematically developed method and a generic, non-optimized alternative, quantitatively demonstrating the performance benefits of a rigorous, science-led development process.
Foundational Strategy: Understanding the Analyte and Defining the Goal
The target analyte, this compound, is a pyridine derivative. From a chromatographic perspective, its structure presents specific challenges and opportunities. The pyridine ring introduces basicity (pKa of the pyridine nitrogen is typically around 5-6)[1], which can lead to undesirable peak tailing on standard silica-based reversed-phase columns due to interactions with residual acidic silanols. The presence of the cyano, ester, and aromatic functionalities provides a strong chromophore, making UV detection highly suitable.
The primary goal is to develop a stability-indicating purity method. This is a regulatory requirement defined by the International Council for Harmonisation (ICH) guidelines, which mandates that the analytical method must be able to unequivocally assess the drug substance in the presence of its potential impurities and degradants.[2][3] To achieve this, the method development process must incorporate forced degradation studies.[4][5]
The Method Development Workflow: A Systematic Approach
Effective method development is an iterative process of screening, optimization, and verification. The workflow is designed to logically narrow down chromatographic parameters to achieve the desired separation.
Caption: A systematic workflow for HPLC method development.
Initial Parameter Selection (The "Why")
Column Selection: Given the polar and basic nature of the pyridine analyte, a standard C18 column might not be the optimal first choice. However, it serves as a universal benchmark. A more informed choice would be a modern, base-deactivated C18 column or a phenyl-hexyl phase, which offers alternative selectivity for aromatic compounds through π-π interactions.[6] For this study, we will compare a standard L1 (C18) column with an L11 (Phenyl) column.
Mobile Phase Selection: The mobile phase must serve two purposes: eluting the analyte and controlling its ionization state.
-
Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and lower UV cutoff.[7]
-
Aqueous Phase & pH Control: An unbuffered mobile phase would result in poor peak shape for our basic analyte. A buffer is essential. A phosphate or formate buffer at a pH of around 3.0 is a good starting point. At this pH, the pyridine nitrogen will be protonated, promoting interaction with the stationary phase, while the acidic silanols on the column packing will be non-ionized, minimizing peak tailing.[8]
Detector Selection: A Photodiode Array (PDA) detector is non-negotiable for purity method development.[9][10] Unlike a simple UV detector, a PDA detector acquires the entire UV-Vis spectrum at every point in the chromatogram.[11][12] This is crucial for:
-
Determining the optimal detection wavelength for maximum sensitivity.
-
Assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[13][14]
Experimental Protocol: Forced Degradation
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guideline Q1A(R2).[15][16] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradation products are generated without destroying the molecule entirely.[5]
Protocol:
-
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 1N NaOH before dilution.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1 mL of 1N HCl before dilution.[5]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 6 hours.[5]
-
Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose the solid API to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
-
Control Samples: A control sample, protected from stress, is analyzed alongside the stressed samples.
Method Optimization and Final Method Selection
Initial screening revealed that the phenyl column provided better peak shape and selectivity for impurities generated during forced degradation. The method was then optimized by adjusting the gradient slope and temperature to achieve baseline resolution for all degradation products from the main API peak in the shortest possible time. The final validated method's parameters are detailed below.
Detailed Protocol: Final Optimized HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 70 18.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: PDA, detection at 275 nm, spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Approximately 0.5 mg/mL.
Performance Comparison: Developed Method vs. Generic Alternative
To highlight the importance of systematic development, the final method (Method B) is compared against a common "fast and dirty" generic screening method (Method A). The same stressed sample (base hydrolysis) was injected onto both systems.
Method A: Generic Screening Method
-
Column: Standard C18, 100 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B in 10 minutes.
-
Flow Rate: 1.2 mL/min.
-
Temperature: Ambient.
Visualizing the Decision Logic
The choice to move from a generic to an optimized method is based on achieving specific performance targets mandated by pharmacopoeial standards like the USP.[17][18]
Caption: Decision logic for method optimization based on performance.
Quantitative Comparison of Performance
The following table summarizes the key performance indicators for both methods when analyzing the base-degraded sample.
| Performance Parameter | Method A (Generic) | Method B (Developed) | Justification for Superiority |
| Resolution (Rs) (API vs. closest degradant) | 1.3 | 3.1 | Method B provides baseline separation (Rs > 2), ensuring accurate quantitation of both API and impurity.[19] |
| USP Tailing Factor (Tf) (API Peak) | 1.8 | 1.1 | The buffered, low-pH mobile phase in Method B significantly reduces peak tailing, improving integration accuracy.[20] |
| Number of Degradants Detected | 3 | 5 | Method B's superior selectivity resolves minor degradants that co-elute in Method A. |
| Peak Purity Index (API Peak) | Failed (Angle > Threshold) | Passed (Angle < Threshold) | The PDA detector confirms co-elution in Method A, while Method B demonstrates a spectrally pure API peak.[21] |
| Total Analysis Time | 15 min | 25 min | While longer, Method B provides the necessary resolution for a reliable and defensible purity assessment. |
Conclusion: The Value of a Rigorous Approach
The comparison clearly demonstrates that a generic, non-optimized HPLC method is inadequate for the critical task of purity analysis. Such a method can lead to underestimation of impurities, inaccurate reporting of API purity, and failure to detect critical degradation products.
The systematically developed method, grounded in an understanding of the analyte's chemistry and guided by regulatory principles, provides a self-validating and trustworthy system.[22] By employing a suitable column, controlling mobile phase pH, and optimizing the gradient, we achieved a stability-indicating method with superior resolution, peak shape, and specificity. The use of a PDA detector was instrumental in verifying peak homogeneity, providing an essential layer of confidence in the results. For researchers, scientists, and drug development professionals, investing time in a robust method development process is not merely an academic exercise; it is a fundamental requirement for ensuring drug quality, safety, and efficacy.
References
- Vertex AI Search. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
- GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC.
-
Scribd. (n.d.). Peak Purity Analysis in HPLC. Available from: [Link]
-
Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Available from: [Link]...
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Available from: [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Available from: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Available from: [Link]
-
LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. Available from: [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. Available from: [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Available from: [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Available from: [Link]
-
U.S. Pharmacopeial Convention. (2023). USP-NF 〈621〉 Chromatography. Available from: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
-
SlideShare. (n.d.). Q2R1.pptx. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
-
ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Available from: [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Available from: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
YouTube. (2018). Peak Purity By HPLC-PDA Detector. Available from: [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Waters Corporation. (n.d.). PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. Available from: [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
-
PubChemLite. (n.d.). Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (C16H14N2O2). Available from: [Link]
-
PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Available from: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Official web site : ICH [ich.org]
- 16. onyxipca.com [onyxipca.com]
- 17. uspbpep.com [uspbpep.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. uni-onward.com.tw [uni-onward.com.tw]
- 20. scribd.com [scribd.com]
- 21. support.waters.com [support.waters.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Definitive NMR Guide: Distinguishing Pyridine-2-carboxylate vs. Pyridine-3-carboxylate
Topic: Distinguishing 2-Carboxylate and 3-Carboxylate Pyridine Isomers by NMR Content Type: Publish Comparison Guide
Executive Summary: The "Smoking Gun" Proton
In drug discovery, the regiochemistry of pyridine carboxylates (isosteres of benzoic acid) critically dictates pharmacokinetics and binding affinity. Distinguishing pyridine-2-carboxylic acid (picolinic acid derivatives) from pyridine-3-carboxylic acid (nicotinic acid derivatives) is a frequent challenge during scaffold synthesis.
The distinction relies on a single, definitive structural feature: The presence or absence of the C2-proton (H2).
-
3-Carboxylate: Possesses an isolated H2 proton between the ring nitrogen and the carboxylate. This proton appears as a highly deshielded singlet (or narrow doublet) typically >9.0 ppm.
-
2-Carboxylate: Lacks the H2 proton. The most deshielded signal is the H6 proton (adjacent to Nitrogen but distant from the carboxylate), typically appearing at ~8.6–8.7 ppm as a doublet .
Theoretical Framework: Electronic Environments
To interpret the spectra correctly, one must understand the electronic "push-pull" within the pyridine ring.
-
Nitrogen Anisotropy & Electronegativity: The pyridine nitrogen is highly electronegative, causing significant deshielding of
-protons (H2 and H6). -
Carboxyl Group Effect: The -COOH group is an Electron Withdrawing Group (EWG). It deshields ortho-protons (H2 and H4 in the 3-isomer; H3 in the 2-isomer).
-
The "Super-Deshielded" Zone: In the 3-isomer, H2 sits in the "perfect storm" of deshielding—it is
to the nitrogen and ortho to the carbonyl. This makes it the most downfield signal in the entire spectrum.
Comparative Analysis: H NMR Signatures
Chemical Shift Logic (DMSO-d )
The following table summarizes the expected chemical shifts. Note that DMSO-d
| Feature | Pyridine-3-carboxylate (Nicotinic) | Pyridine-2-carboxylate (Picolinic) |
| H2 Signal | ~9.0 – 9.2 ppm (Singlet/Broad s) | ABSENT |
| H6 Signal | ~8.7 – 8.9 ppm (dd, | ~8.6 – 8.8 ppm (d, |
| H4 Signal | ~8.2 – 8.4 ppm (dt, | ~7.9 – 8.1 ppm (dt/m) |
| H3 Signal | ABSENT | ~8.0 – 8.2 ppm (d, |
| H5 Signal | ~7.5 – 7.7 ppm (dd, | ~7.6 – 7.8 ppm (ddd) |
Coupling Constant Fingerprints ( -Values)
Pyridine coupling constants are diagnostic.[1] The magnitude of the ortho-coupling depends on the proximity to the nitrogen lone pair.
- (adjacent to N, e.g., H2-H3 or H5-H6): Smaller (~4–6 Hz).
- (distant from N, e.g., H3-H4): Larger (~7–9 Hz).
Application:
-
In the 2-isomer , the H3 signal (ortho to COOH) will show a large ortho coupling (
Hz). -
In the 3-isomer , the H2 signal is a singlet or shows only tiny meta-coupling (
Hz).
Advanced Validation: 2D NMR (HMBC)
When
HMBC Correlation Logic
Focus on the Carbonyl Carbon (C=O) resonance (~165–170 ppm).
-
3-Carboxylate: The C=O carbon will show a strong 3-bond correlation to the H2 singlet . It will also correlate to H4.
-
2-Carboxylate: The C=O carbon will show a strong 3-bond correlation to H3 . It cannot correlate to an H2 proton because it does not exist.
Visualization: HMBC Pathway
Caption: HMBC connectivity logic. The correlation between the Carbonyl carbon and the highly deshielded H2 proton is unique to the 3-isomer.
Experimental Workflow: The Decision Tree
Use this self-validating workflow to assign your unknown sample.
Caption: Step-by-step logic flow for distinguishing pyridine carboxylate isomers using 1H NMR and HMBC.
Detailed Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d
(99.9% D) is superior to CDCl for this application. Pyridine carboxylic acids are often zwitterionic or form dimers; DMSO disrupts aggregation and provides sharp, distinct signals for the acidic protons and ring protons. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans: 16–64 scans (sufficient for >5 mg).
-
Relaxation Delay (D1): Set to
2.0 seconds. Pyridine protons, especially those adjacent to nitrogen (H2/H6), can have longer T1 relaxation times. Insufficient delay may suppress the integration of the key H2 signal.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3][4] Chem.1997 , 62, 7512–7515.[3][4] Link
-
ChemicalBook. "Nicotinic Acid (CAS 59-67-6) 1H NMR Spectrum." ChemicalBook Database. Accessed Oct 2023. Link
-
Peña, I.; et al. "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study."[5] J. Phys. Chem. A2014 , 118, 11373–11379.[5] Link
-
Reich, H. J. "Structure Determination Using NMR: Pyridines." University of Wisconsin-Madison Chemistry. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl 5-cyano-6-methylpyridine-2-carboxylate
[1][2]
Executive Summary & Chemical Profile[2]
Ethyl 5-cyano-6-methylpyridine-2-carboxylate is a poly-functionalized pyridine derivative commonly used as a pharmaceutical intermediate.[1] Its disposal requires specific attention due to the presence of three distinct functional groups: a pyridine ring (basic/toxic), a nitrile (toxic/reactive), and an ester (flammable/hydrolyzable).[2][1]
Unlike simple organic solvents, this compound presents a dual risk of toxicity and chemical reactivity.[2][1] The primary disposal directive is High-Temperature Incineration .[1] Under no circumstances should this material be discharged into municipal drains.[1][3]
Chemical Hazard Characterization[2][4][5][6]
| Feature | Chemical Moiety | Disposal Hazard Implication |
| Core Structure | Pyridine Ring | Toxic / Irritant. Pyridines are generally Class 6.1 (Toxic) and can be persistent in the environment.[1] |
| Functional Group A | Nitrile (-CN) | Reactive / Toxic. Potential for hydrolysis to release ammonia or, under extreme acidic/thermal conditions, traces of hydrogen cyanide (HCN).[2][1] |
| Functional Group B | Ethyl Ester (-COOEt) | Flammable / Combustible. Increases the BTU value, making the waste suitable for fuel blending/incineration.[1] |
| Physical State | Solid/Viscous Oil | Requires solid waste segregation unless dissolved in a solvent carrier.[1] |
The Segregation Strategy: The "Why" Behind the Protocol
Effective disposal starts with segregation.[1] You must understand the causality of mixing incompatibles to prevent laboratory accidents.
The Nitrile-Acid Risk (Critical)
While organic nitriles (R-CN) are more stable than inorganic cyanides (e.g., NaCN), they are incompatible with strong acids .[2][1]
-
Mechanism: In the presence of strong acids and moisture, nitriles undergo hydrolysis.[2][1] While the primary byproduct is usually the corresponding carboxylic acid and an ammonium salt, the reaction is exothermic.[2][1]
-
Risk: If mixed with oxidizing acids (like Nitric Acid), the pyridine ring can oxidize, potentially leading to unstable intermediates or energetic reactions.[2][1]
-
Rule: NEVER add this compound to the "Acid Waste" stream.[1]
The Pyridine-Oxidizer Risk
Pyridines are nitrogen-containing heterocycles that can react violently with strong oxidizers (e.g., Peroxides, Permanganates).[2][1]
-
Rule: Segregate strictly from Oxidizing Waste streams.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for segregating this specific chemical.
Figure 1: Segregation decision tree. Note the critical checkpoint for acid presence to prevent nitrile hydrolysis risks.
Operational Disposal Protocol
This protocol is a self-validating system.[1] By following the labeling and containerization steps, you ensure the receiving waste facility can process the material without re-analysis.[2][1]
Step 1: Personal Protective Equipment (PPE)[2][7]
-
Gloves: Nitrile rubber (0.11 mm minimum) is generally sufficient for incidental splash contact with pyridine derivatives.[1] Double-glove if handling pure oil/solid.[1]
-
Respiratory: If creating dust or aerosols, use a P95 particulate respirator or work strictly within a fume hood.[2][1]
-
Eyes: Chemical splash goggles.[1]
Step 2: Container Selection[2]
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Why: HDPE is resistant to the basicity of pyridine and the organic nature of the ester.[1]
-
-
Venting: Use a standard cap.[1] Vented caps are not typically required unless the waste is mixed with other reactive volatiles, but ensure headspace (10% volume) is left to prevent pressure buildup from thermal expansion.[2][1]
Step 3: Labeling (The "Chain of Custody")
Your label is the primary safety communication tool for downstream handlers.[1]
-
Chemical Name: Write the full name: this compound.
-
Constituents: If in solution, list the solvent (e.g., "70% Ethyl Acetate, 30% Pyridine Derivative").
-
Hazard Checkboxes:
-
Critical Note: Add a handwritten remark: "CONTAINS ORGANIC NITRILE." This alerts the disposal facility to avoid acidic treatment streams.[1]
Step 4: Accumulation & Storage[2][3][7]
-
Store in a Satellite Accumulation Area (SAA) .[1]
-
Secondary Containment: Essential.[1] Place the waste bottle in a polyethylene tray to capture leaks.
-
Timeline: Move to the central waste area within 3 days of filling the container, or as per your facility's specific license (e.g., 90-day rule for Large Quantity Generators).
Spill Contingency Plan
In the event of a spill, you must act to contain the toxicity and prevent environmental release.[2][1]
Spill Response Workflow
Figure 2: Immediate spill response workflow.[1] Speed and containment are prioritized over neutralization.
Decontamination Verification: Because this compound is an organic solid/oil, "neutralization" is not the goal—physical removal is.[2][1]
-
Absorb: Use vermiculite or a universal spill pad.[1]
-
Wash: Scrub the area with a detergent solution (Alconox or simple dish soap) to emulsify the organic ester/pyridine.[1]
-
Verify: A visual check for oily residue is usually sufficient.[1] UV light (365nm) may show fluorescence for some pyridine derivatives, aiding in detecting residues, though this is compound-specific.[2][1]
Regulatory & Final Destruction[2]
RCRA Waste Classification (USA)
As a Senior Application Scientist, I advise categorizing this waste based on Characteristics rather than a specific "P" or "U" list, unless the pure commercial grade chemical is being discarded (which would require a specific listing check, often defaulting to U196 for Pyridine if applicable, but likely D-codes for derivatives).
-
D001 (Ignitable): Applicable if the flashpoint is <60°C (common for ethyl esters).[1]
-
D038 (Pyridine): If the waste stream is tested and shows Pyridine above regulatory levels (5.0 mg/L TCLP), it triggers this code. Safe Fail: Assume it applies.[1]
-
Destruction Method: The ultimate fate of this molecule is Fuel Blending followed by Incineration in a rotary kiln.[1] The high temperature (>1000°C) ensures the destruction of the pyridine ring and the conversion of the nitrile nitrogen into
or captured .[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives.[1] PubChem.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic.[1] EPA.gov.[1] Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of Nitriles. MasterOrganicChemistry.com.[1][5] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.[1] CDC.gov.[1] Available at: [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
